

Technical Guide: Chemical Structure and Molecular Characterization of Anseculin Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Anseculin hydrochloride*

Cat. No.: *B1671349*

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Executive Summary

Anseculin hydrochloride (Ensaculin HCl) is a novel benzopyrone-based pharmacological agent designed to address the complex pathology of dementia and Alzheimer's disease.[1][2] Unlike single-target ligands, Anseculin functions as a "multi-functional" compound, simultaneously modulating glutamatergic, serotonergic, and adrenergic systems.[1][2] This guide details its chemical identity, structural properties, synthesis pathways, and mechanistic profile.[1]

Chemical Identity & Molecular Architecture[3][4][5]

Anseculin hydrochloride is chemically defined as a coumarin (benzopyrone) derivative linked to a piperazine moiety.[1] The core structure provides lipophilicity for blood-brain barrier (BBB) penetration, while the basic nitrogen of the piperazine ring allows for salt formation (hydrochloride), enhancing aqueous solubility for formulation.[1][2]

Physicochemical Data Profile[1][2][6]

Property	Specification
Common Name	Anseculin Hydrochloride (Ensaculin HCl)
Synonyms	KA-672 HCl; Ensaculin hydrochloride
CAS Number (HCl)	209969-60-8
CAS Number (Free Base)	155773-59-4
Chemical Formula	C ₂₆ H ₃₃ ClN ₂ O ₅
Molecular Weight	489.01 g/mol
Appearance	White to off-white solid powder
Solubility	Soluble in DMSO (>40 mg/mL); slightly soluble in water
Core Scaffold	7-methoxy-3,4-dimethylcoumarin
Side Chain	3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy

Structural Analysis

The molecule consists of three distinct pharmacophores:

- **Coumarin Core:** A 3,4-dimethyl-7-methoxycoumarin system.^{[1][2][3]} This rigid planar structure mimics certain endogenous ligands and provides antioxidant properties.^[1]
- **Linker:** A propyloxy chain connecting the coumarin position 6 to the piperazine nitrogen.^{[1][2]} The length of this linker (3 carbons) is critical for receptor binding affinity.^[1]
- **Piperazine Tail:** A 4-(2-methoxyphenyl)piperazine group.^{[1][2][3]} This moiety is a privileged structure in medicinal chemistry, frequently associated with 5-HT (serotonin) and dopamine receptor affinity.^{[1][2]}

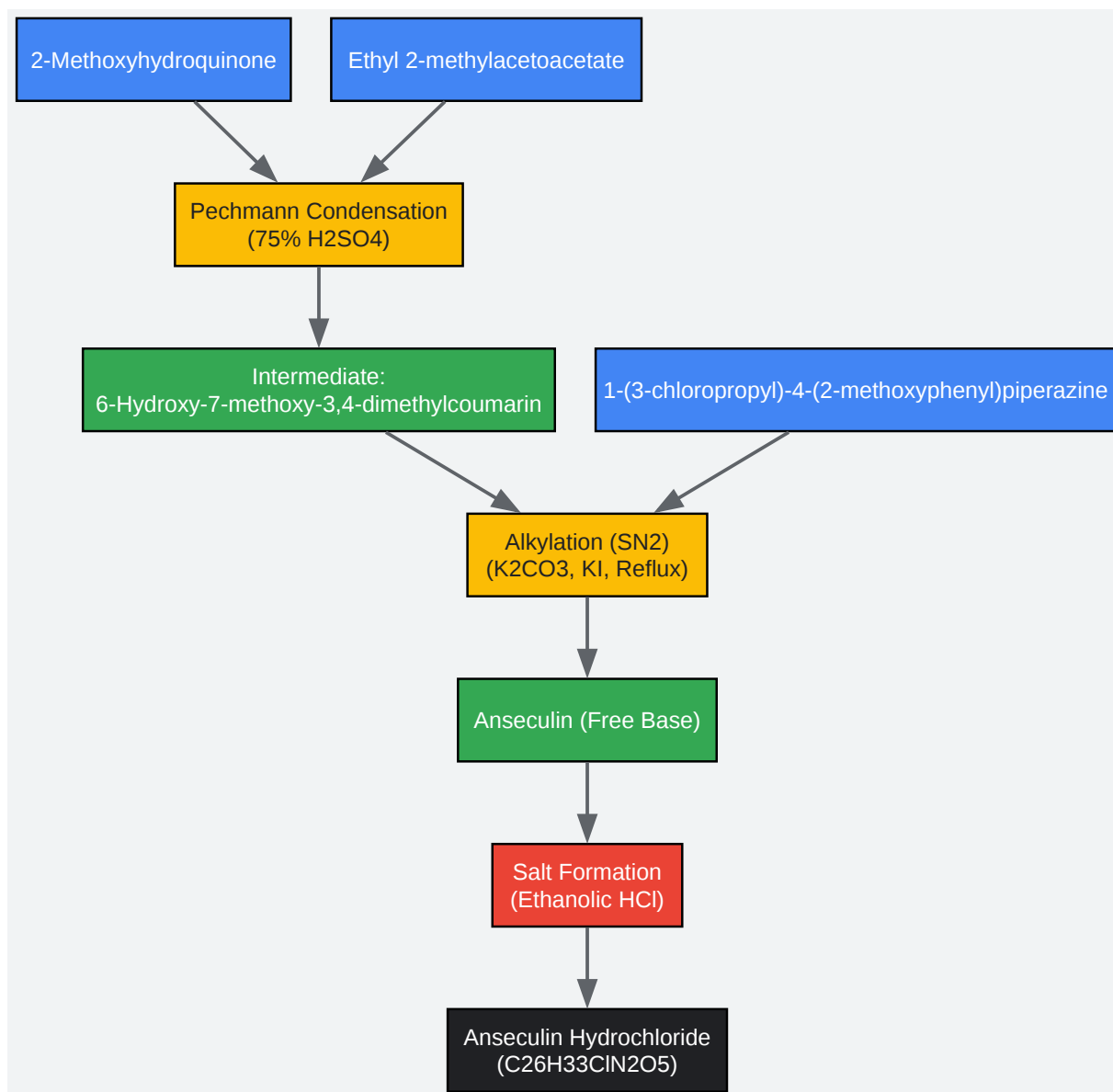
Synthesis & Manufacturing Protocol

The synthesis of **Anseculin hydrochloride** typically follows a convergent pathway involving the Pechmann condensation followed by alkylation.^{[1][2]}

Synthetic Workflow

- Precursor Preparation (Coumarin Scaffold):
 - Reactants: 2-Methoxyhydroquinone + Ethyl 2-methylacetoacetate.[1][2][3]
 - Catalyst: 75% Sulfuric acid (Pechmann Condensation).[1]
 - Product: 6-Hydroxy-7-methoxy-3,4-dimethylcoumarin.[1][2][3]
 - Note: The regioselectivity is directed by the electron-donating methoxy group.[1][2][3]
- Side Chain Attachment (Alkylation):
 - Reactants: Coumarin intermediate + 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine.[1][2][3]
 - Conditions: Potassium carbonate (), Potassium iodide (KI), in refluxing ethanol or acetone.[1]
 - Mechanism: nucleophilic substitution.[1][2]
- Salt Formation:
 - The resulting free base is dissolved in ethanol/ether and treated with ethanolic HCl to precipitate **Anseculin hydrochloride**.[1]

Synthesis Logic Diagram



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Figure 1: Convergent synthetic pathway for **Anseculin Hydrochloride** via Pechmann condensation and nucleophilic substitution.

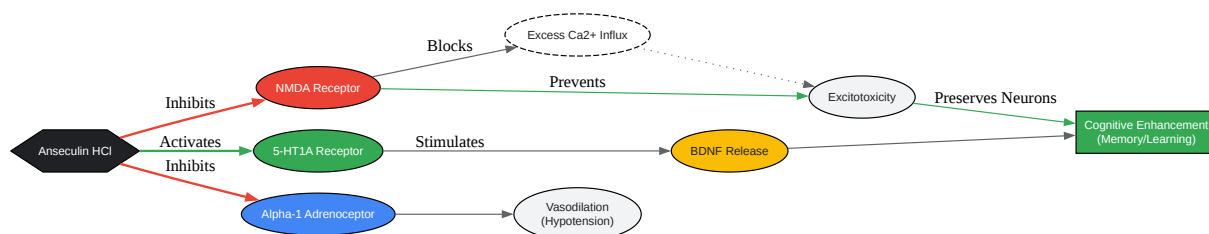
Pharmacology: Mechanism of Action (MOA)[1]

Anseculin is classified as a multi-target directed ligand (MTDL).[1] Its therapeutic efficacy in cognitive disorders stems from its unique ability to modulate three distinct signaling systems simultaneously.[1][2]

Receptor Profile

- NMDA Receptor (Antagonist): Acts as a weak, uncompetitive antagonist at the NMDA receptor ion channel.[1] This prevents excitotoxicity (neuronal death caused by excessive glutamate/calcium influx) without completely blocking physiological synaptic plasticity (LTP). [1]
- 5-HT1A Receptor (Agonist): High affinity agonist.[1][2][3][4] Activation leads to anxiolytic effects and stimulates the release of neurotrophic factors (e.g., BDNF).[1]
- Alpha-1 Adrenoceptor (Antagonist): Blocks postsynaptic receptors.[1][2][3] While this can cause orthostatic hypotension (a side effect), it may also modulate vigilance and attention.[1]

Neuroprotective Pathway Diagram[6]



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Figure 2: Multi-target mechanism of action showing simultaneous modulation of glutamatergic, serotonergic, and adrenergic pathways.[1][2][3]

Experimental Protocols

Solution Preparation for In Vitro Assays

Anseculin HCl is hydrophobic in its base form but the HCl salt improves solubility.[1][2]

- Stock Solution: Dissolve 10 mg of Anseculin HCl in 1 mL of 100% DMSO to create a high-concentration stock. Sonicate if necessary.[1][2][5]
- Working Solution: Dilute the stock into aqueous buffer (PBS or culture medium) immediately prior to use.[1] Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.[1][2]

Passive Avoidance Test (In Vivo Efficacy)

To verify cognitive enhancement, the step-through passive avoidance task is the standard protocol.[1][2]

- Subjects: Aged mice (showing natural cognitive decline) or scopolamine-induced amnesic mice.[1][2]
- Treatment: Administer Anseculin HCl (0.1 - 10 mg/kg, i.p. or p.o.) 30 minutes pre-training.[1][2]
- Training: Mouse is placed in a lit compartment. When it enters the dark compartment, a mild foot shock (0.3 mA, 2s) is delivered.[1]
- Testing (24h later): Mouse is placed in the lit compartment. Latency to enter the dark compartment is measured.[1][2]
- Result: Treated mice show significantly increased latency (retention of memory) compared to vehicle controls.[1]

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